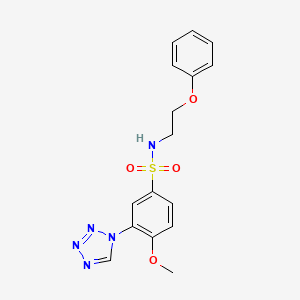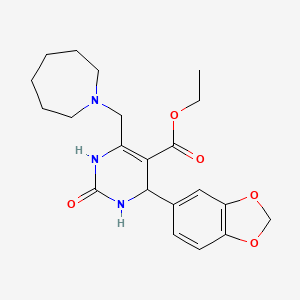
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide
説明
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide, also known as MPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTB is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide is based on its ability to selectively inhibit CAIX. CAIX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and proliferation. By inhibiting CAIX activity, 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which makes it a valuable tool for investigating the role of CAIX in cancer cells. However, one of the limitations of using 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the research on 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide, including:
1. Investigating the potential use of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide as a therapeutic agent for the treatment of cancer.
2. Developing more potent analogs of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide that can effectively inhibit CAIX activity at lower concentrations.
3. Investigating the potential use of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide as a therapeutic agent for the treatment of inflammatory diseases.
4. Investigating the potential use of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide as a tool for studying the role of CAIX in other physiological processes.
5. Investigating the potential use of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide is a valuable tool for scientific research, with potential applications in the development of new cancer therapies and the treatment of inflammatory diseases. Its selectivity for CAIX makes it a valuable tool for investigating the role of CAIX in cancer cells, and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide in scientific research and clinical settings.
科学的研究の応用
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide has been used in various scientific research studies to investigate its potential therapeutic applications. One of the most notable applications of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer cells. 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to effectively inhibit CAIX activity, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)-3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-24-16-8-7-14(11-15(16)21-12-17-19-20-21)26(22,23)18-9-10-25-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQALZHTXRUURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (3-chlorobenzoyl)carbamate](/img/structure/B4307278.png)
![2-{1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4307283.png)

![1H-indole-2,3-dione 3-[(2-pyridin-2-ylethyl)hydrazone]](/img/structure/B4307294.png)
![ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4307303.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B4307314.png)
![dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)
![3-amino-5-oxo-4-azatricyclo[5.2.1.0~2,6~]deca-3,8-diene-2,6-dicarbonitrile](/img/structure/B4307334.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307375.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4307392.png)